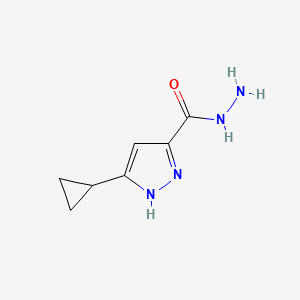

5-cyclopropyl-1H-pyrazole-3-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-9-7(12)6-3-5(10-11-6)4-1-2-4/h3-4H,1-2,8H2,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPZJBNBSMCKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588672 | |

| Record name | 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395653-63-1 | |

| Record name | 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide

This guide provides a comprehensive overview of the synthesis and characterization of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity to biological targets. The carbohydrazide functional group serves as a versatile synthon for the construction of more complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Cyclopropyl Pyrazole Carbohydrazides

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The unique electronic and steric properties of the cyclopropyl group often impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. When appended to the pyrazole ring, it can influence the molecule's conformation and interactions with target proteins.

The carbohydrazide moiety is a key functional group that can be readily transformed into various other heterocyclic systems, such as oxadiazoles, triazoles, and pyrazoles, or used to form Schiff bases and other derivatives. This versatility makes this compound a valuable building block in the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic approach to this compound (I) involves the hydrazinolysis of the corresponding ethyl ester, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (II). This ester can be synthesized via a classical Knorr-type pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, the key intermediate is a β-ketoester bearing a cyclopropyl group.

References

Initial In Vitro Evaluation of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide: A Technical Guide

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.[1] The incorporation of a carbohydrazide moiety can further enhance the pharmacological profile of these compounds, acting as a crucial pharmacophoric group.[1] This guide outlines a comprehensive initial in vitro evaluation strategy for the novel compound, 5-cyclopropyl-1H-pyrazole-3-carbohydrazide. The presence of the cyclopropyl group is of particular interest, as this substituent can enhance metabolic stability and binding affinity to biological targets.

This document provides a structured, yet flexible, framework for the preliminary assessment of this compound's biological potential. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.[2] The protocols and rationale described herein are designed to establish a foundational understanding of the compound's cytotoxicity, and potential mechanisms of action, thereby guiding future lead optimization efforts.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is a prerequisite for any biological evaluation. These properties influence the compound's solubility, permeability, and ultimately, its bioavailability.

| Property | Method | Purpose |

| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the compound's solubility in aqueous buffers and relevant organic solvents. |

| LogP/LogD | HPLC-based or Shake-flask method | To assess the lipophilicity of the compound, which influences its ability to cross cell membranes. |

| pKa | Potentiometric titration or UV-Vis spectroscopy | To identify the ionization state of the compound at physiological pH, which affects its interaction with biological targets. |

| Chemical Stability | HPLC-based stability assay in various buffers and media | To evaluate the compound's stability over time under experimental conditions. |

Tier 1: Foundational In Vitro Assays

The initial tier of in vitro testing focuses on establishing the compound's baseline cytotoxicity and general effects on cell viability. This is a critical step to identify a suitable concentration range for subsequent, more specific assays and to flag any potential for broad-spectrum toxicity early in the discovery process.[3][4]

Cytotoxicity Assessment

Rationale: Cytotoxicity assays are fundamental to understanding the concentration at which a compound induces cell death.[4][5] Multiple assays based on different cellular mechanisms are recommended to obtain a comprehensive toxicity profile.[6]

Experimental Workflow: Cytotoxicity Profiling

Caption: Workflow for comprehensive cytotoxicity assessment.

Detailed Protocols:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a concentration range of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at 570 nm.

-

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[5]

-

Follow the same cell seeding and treatment protocol as the MTT assay.

-

Collect the cell culture supernatant.

-

Add the LDH reaction mixture to the supernatant.

-

Incubate and measure the absorbance at 490 nm.[3]

-

Data Presentation: Example Cytotoxicity Data

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| HeLa | MTT | 24 | >100 |

| 48 | 85.2 | ||

| 72 | 63.7 | ||

| LDH | 48 | 92.1 | |

| HepG2 | MTT | 24 | >100 |

| 48 | 95.4 | ||

| 72 | 78.9 | ||

| LDH | 48 | >100 |

Tier 2: Mechanistic & Target-Based In Vitro Assays

Based on the broad biological activities reported for pyrazole derivatives, a logical next step is to investigate the effect of this compound on specific cellular processes and enzyme activities.[7][1]

Anti-inflammatory Potential: Cyclooxygenase (COX) Enzyme Inhibition Assay

Rationale: Many pyrazole-containing compounds exhibit anti-inflammatory properties through the inhibition of COX enzymes.[8][9] Assessing the inhibitory activity of the test compound against COX-1 and COX-2 can provide insights into its potential as an anti-inflammatory agent and its selectivity profile.[8]

Experimental Workflow: COX Inhibition Assay

Caption: Workflow for determining COX enzyme inhibition.

Detailed Protocol (Fluorometric): [8]

-

Dilute purified COX-1 and COX-2 enzymes in assay buffer.

-

In a 96-well plate, add the assay buffer, a fluorescent probe, and the test compound at various concentrations.

-

Add the diluted enzyme to the wells and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence intensity over time.

Data Presentation: Example COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 45.3 | 15.1 | 3.0 |

| Celecoxib (Control) | 15.0 | 0.0076 | 1973 |

Antimicrobial Activity Screening

Rationale: Pyrazole carbohydrazide derivatives have been reported to possess antimicrobial and antifungal properties.[1][10] A preliminary screen against a panel of representative bacteria and fungi is warranted.

Detailed Protocol (Broth Microdilution):

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with appropriate growth media.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates under appropriate conditions for 18-24 hours (bacteria) or 48 hours (fungi).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Antiproliferative and Cell Cycle Analysis

Rationale: Given the prevalence of pyrazole-based compounds as anticancer agents, assessing the antiproliferative effects of this compound is a logical step.[11][12] Cell cycle analysis can provide initial insights into the mechanism of antiproliferative activity.[12]

Experimental Workflow: Antiproliferative and Cell Cycle Analysis

Caption: Workflow for assessing antiproliferative effects and cell cycle arrest.

Detailed Protocols:

-

BrdU (Bromodeoxyuridine) Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.[3]

-

Seed cells and treat with the test compound for 24-48 hours.

-

Add BrdU labeling solution and incubate for 2-4 hours.

-

Fix the cells and add an anti-BrdU antibody.

-

Add a substrate and measure the colorimetric or fluorescent signal.

-

-

Cell Cycle Analysis by Flow Cytometry: This technique quantifies the proportion of cells in different phases of the cell cycle.

-

Treat cells with the test compound for a predetermined time.

-

Harvest, fix, and permeabilize the cells.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide.

-

Analyze the DNA content of individual cells using a flow cytometer.

-

Conclusion

This technical guide provides a strategic and tiered approach for the initial in vitro evaluation of this compound. By systematically assessing its physicochemical properties, cytotoxicity, and potential effects on key biological pathways, researchers can efficiently gather the foundational data necessary to make informed decisions about the future development of this novel compound. The insights gained from these studies will be instrumental in elucidating its mechanism of action and guiding subsequent lead optimization efforts.

References

- 1. jocpr.com [jocpr.com]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 5. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications, offering field-proven insights and detailed methodologies for research and development professionals.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all scientific inquiry. For the compound , there exists some ambiguity in nomenclature due to tautomerism, a common feature of pyrazole chemistry.

-

CAS Number : 395653-63-1

-

Common Names : this compound, 3-cyclopropyl-1H-pyrazole-5-carbohydrazide

-

Molecular Formula : C₇H₁₀N₄O

-

IUPAC Name : Due to the tautomeric nature of the pyrazole ring, both "this compound" and "3-cyclopropyl-1H-pyrazole-5-carbohydrazide" can be considered correct representations. The equilibrium between these two forms is rapid and solvent-dependent. For the purpose of this guide, we will primarily use This compound , while acknowledging the existence of its tautomer.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 395653-63-1 |

| Molecular Formula | C₇H₁₀N₄O |

| Molecular Weight | 166.18 g/mol |

| Canonical SMILES | C1CC1C1=CC(=NN1)C(=O)NN |

| InChI Key | InChI=1S/C7H10N4O/c8-10-7(12)5-4-6(9-11-5)3-1-2-3/h3-4H,1-2,8H2,(H,9,11)(H,10,12) |

Synthesis and Mechanism

The synthesis of pyrazole carbohydrazides is a well-established process in organic chemistry, typically proceeding through the hydrazinolysis of a corresponding ester precursor. This approach offers high yields and purity.

Synthetic Pathway Overview

The most common and efficient route to synthesize this compound involves a two-step process:

-

Pyrazole Ring Formation : Construction of the core pyrazole ring with a cyclopropyl group at the 5-position and an ester group at the 3-position. This is often achieved through a condensation reaction between a β-diketone or a related precursor and hydrazine.

-

Hydrazinolysis : Conversion of the ester group to the desired carbohydrazide functionality by reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous pyrazole carbohydrazides.[1]

Objective : To synthesize this compound from ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

Materials :

-

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

-

Hydrazine hydrate (80-99%)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure :

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous ethanol (20 mL per gram of ester).

-

Addition of Hydrazine Hydrate : To the stirred solution, add hydrazine hydrate (5-10 equivalents) dropwise at room temperature. The large excess of hydrazine hydrate drives the reaction to completion.

-

Reflux : Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation : After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30-60 minutes to facilitate the precipitation of the product.

-

Isolation : Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing : Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying : Dry the product under vacuum to obtain this compound as a white crystalline solid.

Self-Validation : The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Physicochemical Properties

While experimental data for this compound is not extensively published, we can predict its properties based on its structure and data from closely related analogs.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | >200 °C | High melting point suggests a stable crystalline lattice. |

| LogP | ~0.5 - 1.5 | Indicates a balance between hydrophilicity and lipophilicity, favorable for oral bioavailability. |

| pKa | ~8.4 (hydrazide N-H), ~12-13 (pyrazole N-H) | Influences solubility and ionization state at physiological pH. |

| Water Solubility | Moderately soluble | Important for formulation and in vivo dissolution. |

| Hydrogen Bond Donors | 3 | Contributes to interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Contributes to interactions with biological targets. |

Note: These values are estimations based on computational models and data from similar structures and should be experimentally verified.

Potential Biological Activity and Therapeutic Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] The carbohydrazide moiety further enhances its potential for biological activity by acting as a versatile pharmacophore.[2]

Established Activities of Pyrazole Carbohydrazides

Derivatives of pyrazole carbohydrazide have demonstrated a wide spectrum of pharmacological activities, including:

-

Anticancer : Many pyrazole-based compounds exhibit cytotoxic effects against various cancer cell lines.[1][3] They can induce apoptosis and arrest the cell cycle at different phases.[1][3]

-

Anti-inflammatory : The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.

-

Antimicrobial : Various pyrazole derivatives have shown efficacy against bacterial and fungal pathogens.

-

Kinase Inhibition : The pyrazole ring is a common feature in many kinase inhibitors used in cancer therapy.

Hypothetical Mechanism of Action in Cancer

Based on the known activities of similar compounds, this compound could potentially exert its anticancer effects through various signaling pathways. A plausible hypothesis involves the inhibition of key kinases that are often dysregulated in cancer.

Caption: Hypothetical mechanism of action for anticancer activity.

This compound, through its hydrogen bonding capabilities and specific stereoelectronic profile, may fit into the ATP-binding pocket of a kinase, preventing phosphorylation of downstream substrates and thereby inhibiting pathways that promote cell proliferation and survival. The cyclopropyl group can also contribute to binding affinity and selectivity.

Future Directions and Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the established biological potential of the pyrazole carbohydrazide class make it an attractive candidate for further investigation.

Future research should focus on :

-

Definitive structural elucidation : X-ray crystallography to resolve the tautomeric ambiguity.

-

In-depth biological screening : Evaluation against a wide panel of cancer cell lines, kinases, and microbial strains.

-

Pharmacokinetic and pharmacodynamic studies : To assess its drug-like properties in vivo.

-

Structure-activity relationship (SAR) studies : To optimize the scaffold for enhanced potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this compound and its potential to address unmet medical needs.

References

Preliminary Cytotoxicity Assessment of Pyrazole Carbohydrazides: An In-depth Technical Guide

Introduction: The Pivotal Role of Pyrazole Carbohydrazides in Oncology and the Imperative of Early Cytotoxicity Screening

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer effects.[1][2] Among these, pyrazole carbohydrazides have emerged as a particularly promising class of compounds, with numerous studies highlighting their potential as potent anticancer agents.[3][4] These compounds and their derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[4][5]

The journey of a novel compound from laboratory synthesis to a potential clinical candidate is long and fraught with challenges. A critical early step in this process is the assessment of cytotoxicity.[6][7] Preliminary in vitro cytotoxicity assays are indispensable tools in drug discovery, providing crucial data on a compound's potential to inhibit cell growth or induce cell death.[8][9] This early screening allows researchers to prioritize promising lead compounds, identify potential liabilities, and guide further structure-activity relationship (SAR) studies to optimize efficacy and minimize off-target toxicity.[1][2]

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of pyrazole carbohydrazides. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for conducting a robust and reliable cytotoxicity study.

Mechanistic Insights: Understanding the Cytotoxic Potential of Pyrazole Derivatives

The anticancer activity of pyrazole derivatives, including carbohydrazides, is often multifaceted. These compounds have been shown to interact with a variety of cellular targets to exert their cytotoxic effects. While the precise mechanism can vary depending on the specific chemical structure, some common modes of action have been identified:

-

Inhibition of Kinases: Many pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).[10]

-

Induction of Apoptosis: Several pyrazole carbohydrazides have been demonstrated to trigger programmed cell death, or apoptosis, in cancer cells.[5] This can occur through various signaling pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[5]

-

DNA Damage: Some pyrazole derivatives have been shown to intercalate with DNA or cause DNA damage, leading to cell death.[5]

The following diagram illustrates a generalized overview of potential mechanisms of pyrazole-induced cytotoxicity.

Caption: Potential mechanisms of pyrazole carbohydrazide cytotoxicity.

Core Protocol: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and, by extension, cytotoxicity.[11] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[11]

Experimental Workflow

The following diagram outlines the key steps in the MTT assay workflow.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology

1. Cell Culture and Seeding:

-

Select an appropriate human cancer cell line for the study. Common choices include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).[12][13]

-

Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Once the cells reach 70-80% confluency, harvest them using trypsin-EDTA.

-

Count the cells using a hemocytometer or an automated cell counter and determine the viability using a method like trypan blue exclusion.

-

Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).[14][15] The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay.

-

Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.[14]

2. Compound Preparation and Treatment:

-

Prepare a stock solution of the pyrazole carbohydrazide compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to generate a dose-response curve.[14]

-

Include appropriate controls in the experimental setup:

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) as the highest compound concentration to account for any solvent-induced cytotoxicity.

-

Untreated Control (Positive Control): Cells treated with medium only, representing 100% cell viability.

-

Blank Control: Wells containing medium only (no cells) to subtract the background absorbance.

-

-

After the 24-hour pre-incubation, carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical parameter and may need to be optimized depending on the compound's mechanism of action.[16]

3. MTT Assay and Absorbance Measurement:

-

Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[14]

-

After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

-

Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[17]

Data Analysis and Interpretation

1. Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100 [17]

2. Dose-Response Curves and IC50 Determination:

-

Plot the percentage of cell viability against the corresponding compound concentrations (often on a logarithmic scale) to generate a dose-response curve.[18]

-

The half-maximal inhibitory concentration (IC50) is a key parameter derived from this curve. It represents the concentration of the compound that inhibits cell viability by 50%.[8] The IC50 value is a measure of the compound's potency; a lower IC50 value indicates higher potency.

-

The IC50 value can be determined by non-linear regression analysis using appropriate software such as GraphPad Prism or by linear interpolation from the dose-response curve.[18][19]

3. Data Presentation: Summarize the quantitative data in a clear and structured table for easy comparison of the cytotoxic effects of different pyrazole carbohydrazide derivatives.

Table 1: Hypothetical Cytotoxicity Data for Pyrazole Carbohydrazide Derivatives

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |

| Pyrazole-Carbohydrazide 1 | MCF-7 | 48 | 15.2 ± 1.8 |

| Pyrazole-Carbohydrazide 2 | MCF-7 | 48 | 8.7 ± 0.9 |

| Pyrazole-Carbohydrazide 3 | MCF-7 | 48 | 25.4 ± 3.1 |

| Pyrazole-Carbohydrazide 1 | HeLa | 48 | 22.5 ± 2.5 |

| Pyrazole-Carbohydrazide 2 | HeLa | 48 | 12.1 ± 1.3 |

| Pyrazole-Carbohydrazide 3 | HeLa | 48 | 31.8 ± 3.9 |

| Doxorubicin (Positive Control) | MCF-7 | 48 | 0.5 ± 0.06 |

| Doxorubicin (Positive Control) | HeLa | 48 | 0.8 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

The preliminary cytotoxicity assessment is a foundational step in the evaluation of novel pyrazole carbohydrazides as potential anticancer agents. The MTT assay, as detailed in this guide, provides a robust and high-throughput method for this initial screening. The data generated, particularly the IC50 values, are critical for identifying promising lead compounds and for guiding subsequent stages of drug development.

It is important to recognize that in vitro cytotoxicity is just the first piece of the puzzle. Promising compounds identified through these initial screens should be subjected to further mechanistic studies to elucidate their mode of action. Subsequent investigations may include assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and target engagement studies. Ultimately, compounds with favorable in vitro profiles will need to be evaluated in more complex preclinical models, including 3D cell cultures and in vivo animal studies, to assess their efficacy and safety in a more physiologically relevant context.

References

- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. srrjournals.com [srrjournals.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. kosheeka.com [kosheeka.com]

- 8. benchchem.com [benchchem.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. clyte.tech [clyte.tech]

- 16. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors Using 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have made it a cornerstone in the design of potent and selective inhibitors.[1][3]

The 5-cyclopropyl-1H-pyrazole-3-carbohydrazide moiety, in particular, offers a versatile starting point for the synthesis of a diverse library of kinase inhibitors. The cyclopropyl group can provide favorable interactions within hydrophobic pockets of the kinase active site, while the carbohydrazide functional group is a versatile handle for the construction of various heterocyclic systems known to be effective kinase inhibitor pharmacophores, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. This document provides a detailed guide for researchers on the synthesis of pyrazole-based kinase inhibitors, starting from the readily available this compound.

Rationale for Molecular Design

The design of the target kinase inhibitors in this protocol is based on established structure-activity relationships (SAR) for pyrazole-based inhibitors. The core strategy involves the conversion of the carbohydrazide moiety into a 1,3,4-oxadiazole ring. This bioisosteric replacement for a carboxamide or ester can enhance metabolic stability and modulate the electronic properties of the molecule. The subsequent derivatization of the oxadiazole will allow for the exploration of different substituents to optimize potency and selectivity against various kinase targets.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 2-(5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)phenol

This protocol details the synthesis of a key intermediate where the carbohydrazide is cyclized to a 1,3,4-oxadiazole, a common scaffold in kinase inhibitors.

Materials and Reagents:

| Reagent | Supplier | Purity |

| This compound | Biosynth (VQA65363) | >95% |

| Salicylaldehyde | Sigma-Aldrich | >98% |

| Iodine | Sigma-Aldrich | >99.8% |

| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | >99% |

| Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |

| Ethanol (EtOH) | Sigma-Aldrich | Anhydrous |

| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |

| Hexane | Fisher Scientific | HPLC Grade |

Protocol 1A: Synthesis of (E)-N'-(2-hydroxybenzylidene)-5-cyclopropyl-1H-pyrazole-3-carbohydrazide (Schiff Base Formation)

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 g, 5.95 mmol) in 30 mL of anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add salicylaldehyde (0.73 g, 5.95 mmol) followed by 2-3 drops of glacial acetic acid as a catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford the desired Schiff base as a pale yellow solid.

Protocol 1B: Oxidative Cyclization to form 2-(5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)phenol

-

Reaction Setup: In a 100 mL round-bottom flask, suspend the Schiff base from Protocol 1A (1.0 g, 3.70 mmol) in 25 mL of anhydrous DMF.

-

Addition of Reagents: Add potassium carbonate (1.02 g, 7.40 mmol) and iodine (0.94 g, 3.70 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC (Ethyl acetate/Hexane, 1:1).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure 1,3,4-oxadiazole intermediate.

Part 2: Derivatization of the Oxadiazole Intermediate for Kinase Inhibitor Synthesis

The phenolic hydroxyl group of the intermediate provides a convenient point for further derivatization to introduce moieties that can interact with specific regions of the kinase active site.

Protocol 2: Synthesis of a Representative Kinase Inhibitor

This protocol describes a representative etherification reaction to append a moiety commonly found in kinase inhibitors.

Materials and Reagents:

| Reagent | Supplier | Purity |

| 2-(5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)phenol | Synthesized in Part 1 | - |

| 4-(2-Chloroethyl)morpholine hydrochloride | Sigma-Aldrich | >98% |

| Cesium Carbonate (Cs₂CO₃) | Sigma-Aldrich | >99% |

| Acetonitrile (ACN) | Sigma-Aldrich | Anhydrous |

Protocol:

-

Reaction Setup: To a 50 mL round-bottom flask, add 2-(5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)phenol (0.5 g, 1.86 mmol), 4-(2-chloroethyl)morpholine hydrochloride (0.41 g, 2.23 mmol), and cesium carbonate (1.82 g, 5.58 mmol) in 20 mL of anhydrous acetonitrile.

-

Reaction: Stir the reaction mixture at 80 °C for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC (Ethyl acetate/Methanol, 9:1).

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final kinase inhibitor.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflow for the preparation of the pyrazole-based kinase inhibitors.

Caption: Synthetic scheme for a pyrazole-based kinase inhibitor.

Data Summary and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR signals |

| (E)-N'-(2-hydroxybenzylidene)-5-cyclopropyl-1H-pyrazole-3-carbohydrazide | C₁₄H₁₄N₄O₂ | 270.29 | Aromatic protons, cyclopropyl protons, pyrazole proton, imine proton, hydroxyl and amide protons. |

| 2-(5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)phenol | C₁₄H₁₂N₄O₂ | 268.27 | Aromatic protons, cyclopropyl protons, pyrazole proton, hydroxyl proton. Disappearance of imine and amide protons. |

| Final Kinase Inhibitor | C₂₀H₂₃N₅O₃ | 381.43 | Aromatic protons, cyclopropyl protons, pyrazole proton, morpholine protons, and the protons of the ethyl linker. Disappearance of the phenolic hydroxyl proton. |

Conclusion and Future Perspectives

This application note provides a detailed and robust protocol for the synthesis of pyrazole-based kinase inhibitors starting from this compound. The described synthetic route is versatile and allows for the generation of a library of compounds for screening against various kinase targets. The structure-activity relationship of these novel compounds can be further explored by synthesizing a wider range of derivatives with different substituents on the terminal aromatic ring. This will aid in the development of more potent and selective kinase inhibitors for potential therapeutic applications.

References

Application Note & Protocol: Robust Amide Coupling of 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide with Amines for Drug Discovery

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs.[1][2] The synthesis of novel pyrazole derivatives, particularly through the formation of amide bonds, is a cornerstone of many drug discovery programs.[3][4] This document provides a comprehensive, field-tested protocol for the efficient coupling of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide with a diverse range of primary and secondary amines. We delve into the mechanistic rationale behind reagent selection, offer detailed step-by-step procedures for two robust coupling methods (HATU and EDC/HOBt), and provide a troubleshooting guide to address common challenges. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize novel pyrazole-based compounds.

Introduction: The Significance of Pyrazole Amides

The formation of an amide bond is one of the most critical and frequently utilized reactions in the synthesis of pharmaceuticals.[5] When combined with the pyrazole core, the resulting N-acylhydrazide and subsequent amide derivatives exhibit a wide spectrum of biological activities, including anticancer and antimalarial properties.[3] The this compound is a versatile building block, offering multiple points for diversification. Its carbohydrazide functional group serves as a bioisostere for a carboxylic acid, enabling the formation of stable amide linkages with various amine nucleophiles.

Selecting the appropriate coupling strategy is paramount to success, especially when dealing with sterically hindered or electronically deficient substrates.[6] This guide focuses on two of the most reliable and widely adopted methods in modern organic synthesis: uronium/aminium salt-based coupling using HATU, and carbodiimide-based coupling using EDC in the presence of an activating agent like HOBt.

Reaction Schematics and Principles

The overall transformation involves the activation of the carbohydrazide, which, for the purpose of this reaction, behaves similarly to a carboxylic acid, followed by nucleophilic attack from the amine to form the desired amide product.

General Reaction: R-NH₂ + this compound → 5-cyclopropyl-N'-[R-aminocarbonyl]-1H-pyrazole-3-carbohydrazide

The choice between HATU and EDC/HOBt often depends on the nature of the amine. HATU is a highly efficient, potent coupling reagent particularly effective for challenging substrates, such as those with significant steric hindrance or low nucleophilicity.[7][8] EDC/HOBt is a more cost-effective option that is highly effective for a broad range of standard couplings.[9][10]

Mechanism of HATU Coupling

The efficiency of HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) stems from its ability to rapidly form a highly reactive OAt-active ester. The pyridine nitrogen atom in the HOAt leaving group is believed to provide neighboring group participation, stabilizing the transition state and accelerating the rate of aminolysis.[11]

Below is a diagram illustrating the key steps in the HATU-mediated coupling mechanism.

Caption: Mechanism of HATU-mediated amide coupling.

Mechanism of EDC/HOBt Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates the carbohydrazide by forming an O-acylisourea intermediate.[9] This intermediate is highly reactive but can be prone to rearrangement into an unreactive N-acylurea byproduct.[12] The addition of HOBt (1-Hydroxybenzotriazole) mitigates this side reaction by trapping the O-acylisourea to form an HOBt-active ester, which is more stable and efficiently reacts with the amine.[13]

Detailed Experimental Protocols

This section provides step-by-step procedures for the coupling reaction. Before starting, ensure all glassware is oven-dried, and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials and Reagents

| Reagent | Acronym | Supplier | Purity | Notes |

| This compound | - | Commercial Source | >95% | Store in a desiccator. |

| Amine (Primary or Secondary) | - | Commercial Source | >97% | Ensure it is free of moisture. |

| HATU | HATU | Commercial Source | >98% | Moisture sensitive. Handle under inert gas. |

| EDC Hydrochloride | EDC | Commercial Source | >98% | Water-soluble. |

| 1-Hydroxybenzotriazole | HOBt | Commercial Source | >97% | Can be purchased as hydrate or anhydrous. |

| N,N-Diisopropylethylamine | DIPEA | Commercial Source | >99% | Reagent grade, store over KOH. |

| N,N-Dimethylformamide | DMF | Commercial Source | Anhydrous | Use from a sealed bottle. |

| Dichloromethane | DCM | Commercial Source | Anhydrous | Use from a sealed bottle. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | Lab Prepared | - | Aqueous solution. |

| Brine | - | Lab Prepared | - | Saturated aqueous NaCl solution. |

| Anhydrous Magnesium or Sodium Sulfate | MgSO₄/Na₂SO₄ | Commercial Source | - | For drying organic layers. |

Protocol 1: HATU-Mediated Coupling (Preferred for Challenging Amines)

This protocol is robust and generally provides high yields even with sterically hindered or electron-deficient amines.

Caption: Experimental workflow for HATU coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolution: Add the desired amine (1.1 eq) and dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the hydrazide).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution.

-

Coupling Reagent Addition: Add HATU (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting hydrazide is consumed.[14]

-

Workup: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[15][16]

Protocol 2: EDC/HOBt-Mediated Coupling (Standard Conditions)

This method is a reliable and cost-effective choice for most primary and secondary amines.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).

-

Dissolution: Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M).

-

Amine Addition: Add the amine (1.1 eq) followed by DIPEA or Triethylamine (Et₃N) (2.5 eq).

-

Cooling: Cool the mixture to 0 °C in an ice-water bath.

-

Coupling Reagent Addition: Add EDC hydrochloride (1.5 eq) portion-wise.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.[14][17]

-

Workup:

-

If using DCM: Dilute with DCM and wash sequentially with 1M HCl (or 10% citric acid), saturated aqueous NaHCO₃, and brine.[9]

-

If using DMF: Dilute with EtOAc and wash with water (3x) to remove DMF and the urea byproduct, followed by brine (1x). The EDC urea byproduct is water-soluble, simplifying purification compared to DCC.[9]

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude material via flash chromatography or recrystallization.[15][16]

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive reagents (moisture).2. Low amine nucleophilicity.3. Steric hindrance. | 1. Use freshly opened anhydrous solvents and high-purity reagents. Ensure DIPEA is dry.2. For electron-deficient amines, switch to the more potent HATU protocol.[13] Increase reaction temperature to 40-50 °C.3. Increase reaction time. Use HATU or another phosphonium/uronium salt reagent. |

| N-Acylurea Byproduct (EDC) | Rearrangement of the O-acylisourea intermediate. | Ensure HOBt (or an alternative like HOAt) is used. Running the reaction in DCM instead of DMF can sometimes suppress this side reaction.[12] |

| Epimerization of Chiral Centers | If the amine or carbohydrazide contains a chiral center, base-mediated epimerization can occur. | Use a non-nucleophilic, hindered base like DIPEA instead of Et₃N. Keep the reaction temperature as low as possible. Add HOBt or HOAt, which are known to suppress racemization.[18] |

| Difficult Purification | Product is highly polar and streaks on silica gel. | 1. Switch to a different purification technique like reversed-phase flash chromatography.[15] 2. Try recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes, MeCN, or EtOH/Water).[16] 3. For basic products, ion-exchange chromatography can be effective.[15] |

Product Characterization

The identity and purity of the final product must be confirmed through rigorous analytical methods.

-

NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final compound. The disappearance of the amine N-H protons (if primary) and the appearance of a new amide N-H signal, along with characteristic shifts in adjacent protons, are indicative of successful coupling.

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized molecule. LC-MS is invaluable for monitoring reaction purity and identifying byproducts.[19]

-

HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound, typically aiming for >95% for biological screening.[14]

Conclusion

The protocols described herein provide a reliable and adaptable framework for the synthesis of diverse amide libraries based on the this compound scaffold. The HATU-mediated protocol offers superior performance for challenging substrates, while the EDC/HOBt method provides a robust and economical alternative for more reactive amines. Careful selection of reagents, adherence to anhydrous conditions, and diligent reaction monitoring are key to achieving high yields and purity. These application notes serve as a foundational guide for researchers in medicinal chemistry and drug discovery to accelerate their synthesis campaigns.

References

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biotage.com [biotage.com]

- 16. researchgate.net [researchgate.net]

- 17. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]

Application Notes and Protocols for the Quantification of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide

Introduction

5-cyclopropyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring a pyrazole core, a functional group of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a common motif in a wide array of pharmacologically active agents, exhibiting diverse biological activities. Accurate and precise quantification of this molecule is paramount for various stages of pharmaceutical development, including quality control of active pharmaceutical ingredients (APIs), formulation analysis, stability testing, and pharmacokinetic studies.

This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of this compound. The methodologies described herein are grounded in established analytical principles and are designed to meet the rigorous standards of the pharmaceutical industry, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and confirmatory analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). All protocols are presented with an emphasis on the scientific rationale behind experimental choices and are designed to be self-validating systems in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

SECTION 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a precise and accurate technique for the quantification of this compound. This method can also be employed to separate the analyte from its potential degradation products.

Rationale for Method Selection

RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility. A C18 stationary phase is chosen for its versatility in retaining a broad range of molecules of intermediate polarity, such as the target analyte. The mobile phase, a combination of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention and peak shape. UV detection is selected for its simplicity, robustness, and the presence of a chromophore in the pyrazole ring system, which should provide adequate sensitivity for routine quantification.

Experimental Protocol: HPLC-UV

1.2.1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Reference standard of this compound (purity ≥ 98%).

-

HPLC-grade acetonitrile, methanol, and water.

-

Trifluoroacetic acid (TFA) or formic acid.

1.2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined by UV scan (typically 220-280 nm for pyrazoles) |

| Column Temperature | 30°C |

| Run Time | 15 minutes |

1.2.3. Reagent and Sample Preparation

-

Mobile Phase Preparation: Prepare the aqueous mobile phase by adding 1 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and dissolve it in 25 mL of methanol in a volumetric flask.

-

Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 1 to 100 µg/mL using the mobile phase as the diluent.

-

Sample Preparation:

-

For Bulk Drug Analysis: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.

-

For Formulation Analysis: Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.

-

Filter all sample solutions through a 0.45 µm syringe filter before injection.

-

1.2.4. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no carryover.

-

Inject each working standard solution and the sample solution into the chromatograph.

-

Record the chromatograms and measure the peak area for the analyte.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Summary

The developed HPLC method should be validated according to ICH Q2(R2) guidelines.[2][4] The following table presents typical validation parameters and their acceptance criteria.

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. |

| Linearity (r²) | ≥ 0.999 |

| Range | Typically 80-120% of the test concentration. |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |

SECTION 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially for the analysis of this compound in complex matrices such as biological fluids, an LC-MS/MS method is recommended.

Rationale for Method Selection

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. Electrospray ionization (ESI) is a suitable ionization technique for polar compounds like pyrazole derivatives.[5] Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol: LC-MS/MS

2.2.1. Instrumentation and Materials

-

LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

-

C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Reference standard of this compound.

-

LC-MS grade acetonitrile, methanol, and water.

-

LC-MS grade formic acid.

2.2.2. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| Column | C18 (100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | To be determined by infusion of the standard |

| Collision Energy | To be optimized |

2.2.3. Reagent and Sample Preparation

-

Follow similar preparation steps as in the HPLC-UV method, but use LC-MS grade solvents and reagents.

-

For biological samples, a sample clean-up step such as protein precipitation or solid-phase extraction (SPE) will be necessary.

2.2.4. Analytical Procedure

-

Optimize the mass spectrometer parameters by infusing a standard solution of the analyte.

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

-

Inject the prepared standards and samples.

-

Acquire data in MRM mode.

-

Quantify the analyte using a calibration curve constructed from the peak areas of the standards.

SECTION 3: Visualization of Workflows

HPLC-UV Analysis Workflow

Caption: Workflow for HPLC-UV quantification.

LC-MS/MS Method Development and Analysis Workflow

Caption: LC-MS/MS method development and analysis workflow.

References

Application Note: A Strategic Guide to Developing Cell-Based Assays for Pyrazole Carbohydrazide Derivatives

Introduction

Pyrazole carbohydrazide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in pharmaceutical research. This is due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. The core pyrazole structure, coupled with the carbohydrazide moiety, serves as a valuable pharmacophore for designing novel therapeutics.[1] Numerous studies have highlighted their potential, particularly as anticancer agents that can inhibit tumor cell growth and induce apoptosis, and as potent anti-inflammatory agents.[2][3][4][5]

To translate this potential into tangible therapeutic candidates, a robust and logical pipeline of cell-based assays is essential. These assays are the cornerstone of early-stage drug discovery, providing critical data on a compound's biological activity, potency, cytotoxicity, and mechanism of action (MOA). This guide offers a strategic, in-depth framework for researchers, scientists, and drug development professionals to design and execute a comprehensive suite of cell-based assays for evaluating pyrazole carbohydrazide derivatives. The approach detailed herein moves beyond simple protocol recitation, focusing on the scientific rationale behind each step to ensure the generation of reliable, reproducible, and insightful data.

Section 1: A Tiered Strategy for Assay Development

A successful cellular screening campaign does not rely on a single assay but employs a tiered or cascaded approach. This strategy efficiently filters large compound libraries, conserves resources, and builds a comprehensive biological profile for promising candidates. The core principle is to start with broad, high-throughput assays to identify "hits" and progressively move towards more complex, lower-throughput assays to elucidate the mechanism of action.

The Rationale: This tiered workflow is designed for efficiency and depth. Primary screening quickly identifies compounds with the desired biological effect (e.g., killing cancer cells). Secondary assays then confirm this activity and begin to answer the "how" question—for instance, are the cells dying via programmed cell death (apoptosis) or another mechanism? Mechanistic assays provide the deepest insights, identifying specific molecular pathways, which is crucial for lead optimization and predicting in vivo efficacy.

dot graph TD { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Tiered workflow for cell-based assay development.

Section 2: Primary Screening Assay for Cytotoxicity

The logical starting point for evaluating novel compounds, particularly those with anticancer potential, is to assess their general cytotoxicity. The MTT assay is a robust, widely used colorimetric method for this purpose.[6][7][8]

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.

Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole carbohydrazide derivatives on a cancer cell line (e.g., A549 human lung carcinoma, frequently reported in pyrazole studies).[2][4][5]

Materials:

-

A549 cells

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Pyrazole carbohydrazide derivatives (dissolved in DMSO to create 10 mM stock solutions)

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette, microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count A549 cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Scientific Rationale: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase, providing a consistent baseline for the assay.

-

-

Compound Treatment: Prepare serial dilutions of the pyrazole carbohydrazide derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Controls: Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). A "blank" well with medium but no cells is crucial for background subtraction.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent and long enough to observe a significant effect on cell proliferation.

-

MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[6] Incubate for 4 hours at 37°C.

-

Scientific Rationale: Serum can interfere with the MTT reduction, so a serum-free medium is used at this step. A 4-hour incubation is typically sufficient for formazan crystal formation without causing artifacts.

-

-

Formazan Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well.[6] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[8]

-

Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

Data Analysis & Presentation:

-

Subtract the average OD of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (OD_treated / OD_vehicle_control) * 100

-

-

Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

| Compound ID | Derivative Structure | Target Cell Line | IC50 (µM) |

| PCH-001 | 1-phenyl-3-methyl... | A549 | 7.8 |

| PCH-002 | 1-(4-chlorophenyl)... | A549 | 2.3 |

| PCH-003 | 1-naphthyl-3-ethyl... | A549 | 15.1 |

| Doxorubicin | (Positive Control) | A549 | 0.9 |

Section 3: Secondary Assays for Mechanism of Action (MOA)

Once cytotoxic "hits" are identified, the next critical step is to determine how they are killing the cells. For anti-inflammatory candidates, the goal is to confirm their ability to suppress inflammatory responses in a relevant cell model.

MOA Assay for Anticancer Hits: Apoptosis Detection

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis.[4][5] The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10]

Principle of the Assay: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[10]

dot graph TD { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Simplified overview of the caspase-mediated apoptosis pathways.[1][3][4][11]

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a pyrazole carbohydrazide derivative.

Materials:

-

A549 cells

-

Test compound and controls (e.g., Staurosporine as a positive control for apoptosis)

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

-

Cold 1X PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours. Treat cells with the test compound (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well into a flow cytometry tube.[12]

-

Scientific Rationale: It is critical to collect floating cells as they are often apoptotic. Losing this population will lead to a significant underestimation of cell death.

-

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.[13]

-

Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Centrifuge the cells again, discard the supernatant, and resuspend the pellet in 100 µL of 1X Binding Buffer.[14]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]

-

Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[13]

-

Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis and should be analyzed within one hour.[14]

-

Data Acquisition: Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.

Data Analysis & Presentation: The data is typically presented as a quadrant plot, where the x-axis represents Annexin V-FITC fluorescence and the y-axis represents PI fluorescence.

| Quadrant | Annexin V Status | PI Status | Cell Population |

| Lower Left (Q3) | Negative | Negative | Viable (Healthy) Cells |

| Lower Right (Q4) | Positive | Negative | Early Apoptotic Cells |

| Upper Right (Q2) | Positive | Positive | Late Apoptotic/Necrotic Cells |

| Upper Left (Q1) | Negative | Positive | Necrotic/Dead Cells |

MOA Assay for Anti-inflammatory Hits: Nitric Oxide Inhibition

For compounds showing potential anti-inflammatory activity, a common in vitro model involves stimulating murine macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response.[15][16] A key marker of this response is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[17][18]

Principle of the Assay: The Griess reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a magenta-colored azo compound. The intensity of the color is proportional to the nitrite concentration and can be quantified spectrophotometrically.[17][19]

dot graph TD { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: LPS-induced NO production pathway via TLR4 and NF-κB.[2][5][20]

Detailed Protocol: Griess Assay for Nitric Oxide Production

Objective: To measure the inhibitory effect of pyrazole carbohydrazide derivatives on LPS-induced NO production in RAW 246.7 macrophages.

Materials:

-

RAW 264.7 cells

-

Test compounds and a positive control (e.g., L-NAME)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[19]

-

Sodium Nitrite (NaNO2) standard

-

Sterile 96-well plates

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[19]

-

Compound Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing the test compounds at various concentrations. Incubate for 1-2 hours.

-

Scientific Rationale: Pre-treatment allows the compound to enter the cells and interact with its potential target before the inflammatory stimulus is applied.

-

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells. Incubate the plate for an additional 24 hours.[16][21]

-

Nitrite Standard Curve: Prepare a standard curve by making serial dilutions of a sodium nitrite stock solution (e.g., from 100 µM down to 0 µM) in culture medium.

-

Griess Reaction: After incubation, transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[17][19]

-

Prepare the working Griess reagent by mixing equal volumes of Component A and Component B immediately before use.[17]

-

Add 100 µL of the working Griess reagent to each well containing supernatant or standard.[16]

-

Incubation & Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.[17][18]

-

Parallel Viability Assay: It is crucial to run a parallel MTT assay under the same conditions to ensure that the observed reduction in NO is not simply due to compound-induced cytotoxicity.

Data Analysis:

-

Plot the absorbance values for the NaNO2 standards to generate a standard curve.

-

Use the linear regression equation from the standard curve to calculate the nitrite concentration in each sample.

-

Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Section 4: Assay Validation and Data Interpretation